

# Technical Support Center: N,2diphenylquinoline-4-carboxamide and Related Compounds

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Compound of Interest		
Compound Name:	N,2-diphenylquinoline-4-	
	carboxamide	
Cat. No.:	B5628038	Get Quote

Disclaimer: Direct, comprehensive data on the off-target effects of **N,2-diphenylquinoline-4-carboxamide** is limited in publicly available literature. This guide provides information based on related quinoline-4-carboxamide derivatives to help researchers anticipate and troubleshoot potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What are the known or potential on-targets for the **N,2-diphenylquinoline-4-carboxamide** scaffold?

A1: While specific targets for **N,2-diphenylquinoline-4-carboxamide** are not extensively documented, the broader quinoline-4-carboxamide class has been shown to target a range of proteins. For instance, certain derivatives have been developed as antimalarial agents by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][3] Other related structures, such as N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, have been investigated as anticancer agents targeting PDK1.[4] Additionally, similar quinoline-based compounds have been explored as neurokinin-3 (NK3) receptor antagonists and P2X7 receptor antagonists.[5][6]

Q2: What are the likely off-target effects to consider when working with **N,2-diphenylquinoline-4-carboxamide**?

### Troubleshooting & Optimization





A2: Based on the activities of structurally related compounds, researchers should be aware of potential off-target effects including:

- Cardiotoxicity: Some quinoline derivatives have been associated with cardiotoxic effects, such as inhibition of the hERG potassium channel, which can lead to QT prolongation.
- Neurological Effects: Given that some quinoline carboxamides act as NK3 receptor antagonists, unintended interactions with other neurokinin or CNS receptors are possible.
- Kinase Inhibition: The quinoline scaffold is present in many kinase inhibitors. Therefore, offtarget inhibition of various kinases is a possibility that should be investigated.
- Monoamine Oxidase and Cholinesterase Inhibition: Some dihydroisoquinoline-carboxamide
  derivatives have shown inhibitory activity against monoamine oxidase (MAO) and
  butyrylcholinesterase (BChE), suggesting a potential for similar off-target effects with related
  quinoline structures.[8]

Q3: How can I assess the selectivity of my **N,2-diphenylquinoline-4-carboxamide** compound?

A3: A tiered approach to selectivity profiling is recommended:

- Initial Computational Screening: Use in silico methods like molecular docking against a panel of known off-target proteins (e.g., hERG, a panel of kinases, CNS receptors) to predict potential interactions.
- Broad Panel Screening: Employ commercially available off-target screening services that test your compound against a large number of kinases, GPCRs, ion channels, and other common off-targets.
- Specific Off-Target Assays: Based on initial screening results or known liabilities of the quinoline scaffold, conduct dedicated functional assays for high-risk off-targets like the hERG channel (e.g., patch-clamp electrophysiology).
- Cellular Thermal Shift Assay (CETSA): This can help identify target engagement and potential off-targets in a cellular context.



**Troubleshooting Guide** 

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cell toxicity at low concentrations	Inhibition of essential kinases, ion channels (e.g., hERG), or mitochondrial targets.	1. Perform a broad kinase panel screening. 2. Conduct a hERG liability assessment. 3. Evaluate mitochondrial toxicity (e.g., Seahorse assay).
Inconsistent results between in vitro and in vivo studies	Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism) or engagement with unforeseen in vivo off-targets.	1. Characterize the DMPK properties of the compound.[1] [2][3] 2. Consider if off-target effects in specific tissues could be contributing to the discrepancy.
Unexplained phenotypic effects in cellular assays	The compound may be hitting multiple targets within a signaling pathway or interacting with unexpected receptors.	1. Perform RNA sequencing or proteomics to identify perturbed pathways. 2. Use a focused library of inhibitors to dissect the observed phenotype.

## **Quantitative Data Summary**

Table 1: Representative IC50/EC50 Values for Related Quinoline Carboxamide Derivatives



Compound Class	Target	IC50/EC50	Organism/Cell Line	Reference
Quinoline-4- carboxamide (DDD107498)	PfEF2	<10 nM	P. falciparum	[1][2]
Quinoacridinium Salt (1)	hERG	0.2 μΜ	N/A	[7]
2- acetylaminoquin oacridinium iodide (2)	hERG	3.7 μΜ	N/A	[7]
(S)-1-phenyl-3,4- dihydroisoquinoli ne-2(1H)- carboxamide (2d)	MAO-A	1.38 μΜ	N/A	[8]
(S)-1-phenyl-3,4- dihydroisoquinoli ne-2(1H)- carboxamide (2j)	MAO-A	2.48 μΜ	N/A	[8]
Quinoline-6- carboxamide derivative (2f)	h-P2X7R	0.566 μM	h-P2X7R-MCF-7 cells	[6]

## **Key Experimental Protocols**

Protocol 1: General Kinase Inhibition Assay

- Objective: To determine the inhibitory activity of **N,2-diphenylquinoline-4-carboxamide** against a specific kinase.
- Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™).



#### Procedure:

- 1. Prepare serial dilutions of the test compound in DMSO.
- 2. In a 96-well plate, add the kinase, substrate, and kinase buffer.
- Add the diluted test compound or DMSO (vehicle control) to the wells.
- 4. Initiate the reaction by adding ATP.
- 5. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
- 6. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
- 7. Calculate the percent inhibition and determine the IC50 value by fitting the data to a doseresponse curve.

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

- Objective: To assess the potential for N,2-diphenylquinoline-4-carboxamide to inhibit the hERG potassium channel.
- Materials: HEK293 cells stably expressing the hERG channel, external and internal patch clamp solutions, and the test compound.

#### Procedure:

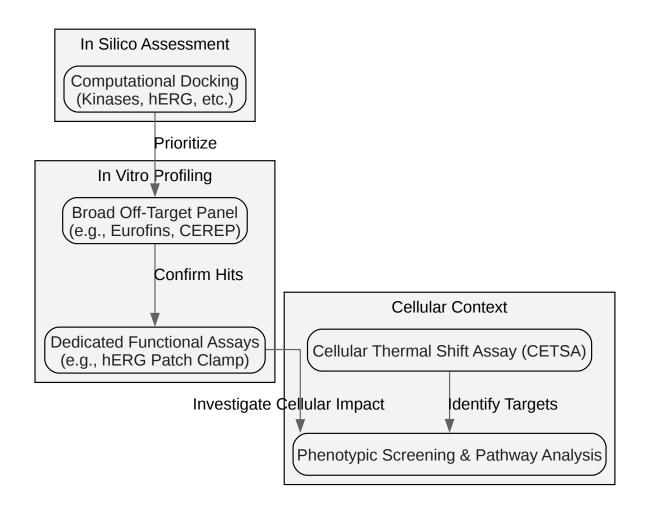
- 1. Culture the hERG-expressing cells to the appropriate confluency for the automated patchclamp system.
- 2. Prepare a dilution series of the test compound in the external solution.
- 3. Harvest and resuspend the cells for introduction into the patch-clamp instrument.
- 4. The instrument will establish whole-cell patch-clamp recordings.

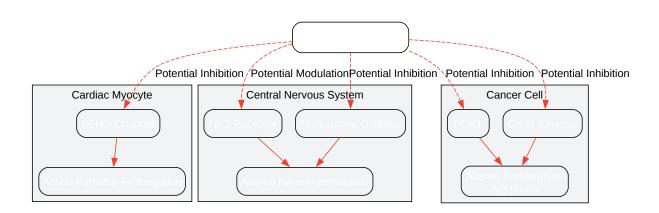


- 5. Apply a voltage protocol to elicit hERG tail currents.
- 6. After establishing a stable baseline, perfuse the cells with the different concentrations of the test compound.
- 7. Measure the hERG tail current at each concentration.
- 8. Calculate the percent inhibition and determine the IC50 value.

### **Visualizations**









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